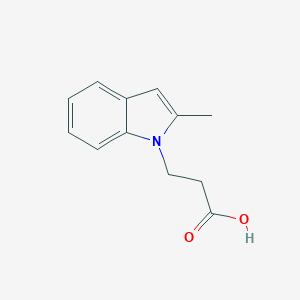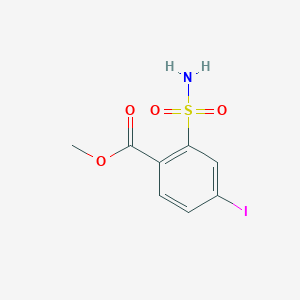![molecular formula C11H17NS B183802 N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 893587-03-6](/img/structure/B183802.png)
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, also known as CP-55940, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates intracellular signaling pathways that lead to the modulation of neurotransmitter release and the regulation of gene expression. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to inhibit the release of glutamate, which is involved in the development of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have anxiolytic and anti-depressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent tool for studying these receptors. It has also been shown to have a long half-life, which allows for extended periods of experimentation. However, N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has some limitations for lab experiments. It is a synthetic compound, which can limit its applicability to natural systems. It also has a complex mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine. One area of research is the development of new drugs that target the CB1 and CB2 receptors. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has shown promise as a therapeutic agent, but its synthetic nature and complex mechanism of action can limit its applicability. Another area of research is the study of the physiological effects of N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine in humans. While it has been extensively studied in animal models, its effects in humans are not well understood. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine and its potential as a therapeutic agent.
Conclusion
In conclusion, N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, or N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, physiological effects, and potential use in the treatment of various diseases. While it has some limitations for lab experiments, it remains a promising candidate for the development of new drugs that target the CB1 and CB2 receptors. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methylthiophene with benzyl chloride in the presence of sodium hydride to form 2-(benzyloxy)-5-methylthiophene. The second step involves the reaction of 2-(benzyloxy)-5-methylthiophene with cyclopentylmagnesium bromide in the presence of copper(I) iodide to form N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine. This synthesis method has been optimized over the years to increase yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. This makes it a promising candidate for the development of new drugs that target these receptors.
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILXIYTTWRAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359453 |
Source


|
| Record name | N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine | |
CAS RN |
893587-03-6 |
Source


|
| Record name | N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

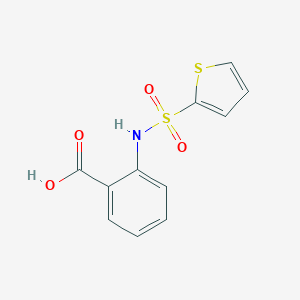
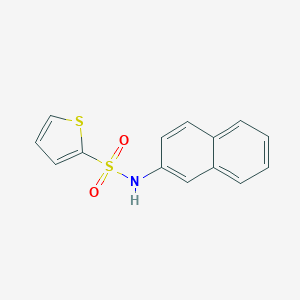
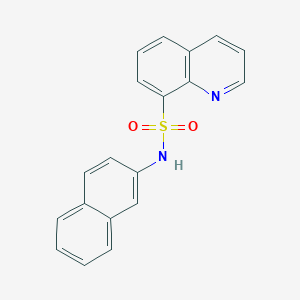
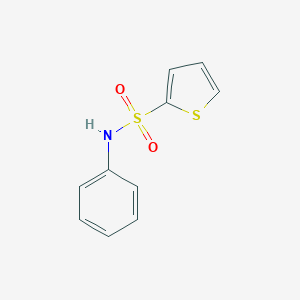
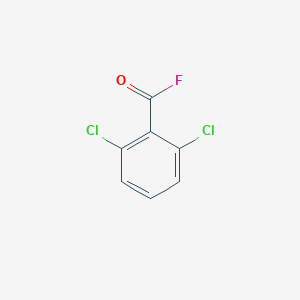
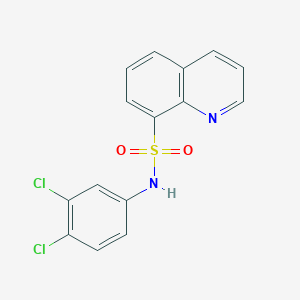

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
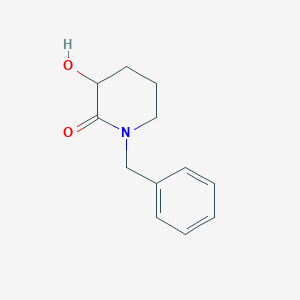
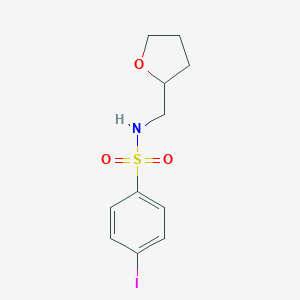
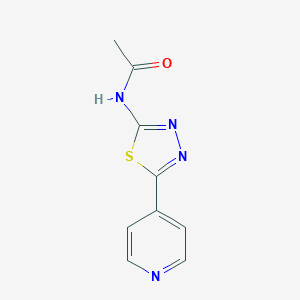
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
